(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 478039-68-8
VCID: VC4311764
InChI: InChI=1S/C23H18BrClFNO2/c1-15-12-17(8-9-20(15)24)27-11-10-23(28)16-4-2-5-18(13-16)29-14-19-21(25)6-3-7-22(19)26/h2-13,27H,14H2,1H3/b11-10+
SMILES: CC1=C(C=CC(=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Br
Molecular Formula: C23H18BrClFNO2
Molecular Weight: 474.75

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one

CAS No.: 478039-68-8

Cat. No.: VC4311764

Molecular Formula: C23H18BrClFNO2

Molecular Weight: 474.75

* For research use only. Not for human or veterinary use.

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one - 478039-68-8

Specification

CAS No. 478039-68-8
Molecular Formula C23H18BrClFNO2
Molecular Weight 474.75
IUPAC Name (E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Standard InChI InChI=1S/C23H18BrClFNO2/c1-15-12-17(8-9-20(15)24)27-11-10-23(28)16-4-2-5-18(13-16)29-14-19-21(25)6-3-7-22(19)26/h2-13,27H,14H2,1H3/b11-10+
Standard InChI Key APSXAMGARILZQJ-ZHACJKMWSA-N
SMILES CC1=C(C=CC(=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Br

Introduction

Synthesis

The synthesis of such chalcone derivatives typically involves:

  • Claisen-Schmidt Condensation: A reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base or acid catalyst to form the enone system.

  • Substitution Reactions: Introduction of halogen atoms (e.g., bromine, chlorine, fluorine) via electrophilic aromatic substitution.

  • Amination: Incorporation of the amino group through nucleophilic substitution or reductive amination.

Pharmacological Potential

Chalcone derivatives are well-known for their diverse biological activities:

  • Anticancer: Chalcones often exhibit cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization or inducing apoptosis.

  • Antimicrobial: The halogenated and amino-substituted chalcones have been reported to show antibacterial and antifungal properties.

  • Anti-inflammatory: Such compounds may inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

Material Science

Due to its conjugated system and substituents, this compound could be explored for:

  • Optoelectronic applications (e.g., organic semiconductors).

  • Fluorescent probes in analytical chemistry.

Spectroscopic Characterization

To confirm its structure, the following techniques are commonly used:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Identifies hydrogen environments (e.g., aromatic protons, methoxy group).

    • 13C^{13}C-NMR: Confirms carbon skeleton, including carbonyl and aromatic carbons.

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like carbonyl (C=OC=O) and amino (NHN-H).

  • X-ray Crystallography:

    • Determines precise molecular geometry and dihedral angles.

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